molecular formula C18H23N3O2 B2647575 4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 478249-11-5

4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2647575
CAS No.: 478249-11-5
M. Wt: 313.401
InChI Key: PQJGJICEZJKAOL-UHFFFAOYSA-N
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Description

Structural Significance of the Pyrrole Core in Bioactive Compound Design

The pyrrole ring’s inherent electronic and spatial characteristics make it indispensable for molecular recognition processes. Its π-electron-rich system facilitates interactions with hydrophobic protein pockets through van der Waals forces and π-π stacking, while the N-H group enables hydrogen bonding with biological targets. In 4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide , the pyrrole core serves as a planar platform for positioning substituents in three-dimensional space, critical for binding to enzymes or receptors.

The carboxamide group at position 2 enhances solubility and participates in hydrogen-bonding networks, as demonstrated in mycobacterial membrane protein large 3 (MmpL3) inhibitors. Studies show that this group forms key interactions with residues in the MmpL3 active site, disrupting mycolic acid transport in Mycobacterium tuberculosis. Additionally, the pyrrole’s low molecular weight (≈120 g/mol for the core) allows functionalization without exceeding drug-like physicochemical thresholds, a feature leveraged in the design of antitubercular agents with MIC values <0.016 μg/mL.

Key Structural Advantages:

  • Aromaticity : Stabilizes charge-transfer complexes with heme groups in cytochrome P450 enzymes, reducing off-target metabolism.
  • Tautomerism : Enables adaptive binding to proteins with flexible active sites.
  • Planarity : Enhances membrane permeability, as evidenced by logP values <3.5 for derivatives like compound 32 in anti-TB studies.

Rationale for Functionalization at N1 and C4 Positions in Target-Specific Pharmacophores

Strategic substitution at the N1 and C4 positions tailors interactions with biological targets while optimizing ADME properties. In This compound , these modifications address dual objectives: enhancing target affinity and mitigating cytotoxicity.

N1 Functionalization:

The N-[2-(2-pyridinyl)ethyl] group introduces a basic nitrogen atom, improving water solubility and enabling cation-π interactions with aromatic residues in binding pockets. This substitution mirrors strategies used in MmpL3 inhibitors, where bulky N1 substituents like benzyl or pyridyl groups reduced hERG channel inhibition (IC50 >30 μM). The ethyl spacer between the pyrrole and pyridine minimizes steric clash while maintaining conformational flexibility, as observed in molecular dynamics simulations of similar derivatives.

C4 Functionalization:

The 2-ethylbutanoyl moiety at C4 serves dual roles:

  • Lipophilicity Modulation : The branched alkyl chain increases logD values by ≈1.5 units compared to unsubstituted pyrroles, enhancing blood-brain barrier penetration in CNS-targeted analogs.
  • Steric Hindrance : Prevents oxidative metabolism at the C4 position, as demonstrated in microsomal stability assays showing >80% parent compound remaining after 60 minutes.
Structure-Activity Relationship (SAR) Insights:
  • Electron-withdrawing groups at C4 (e.g., acyl, sulfonyl) improve potency against drug-resistant TB strains by 10- to 100-fold compared to electron-donating substituents.
  • Branched alkyl chains (e.g., 2-ethylbutanoyl) reduce plasma protein binding from 95% to 85%, increasing free drug concentrations.

Pharmacophore Model Alignment:

The compound’s substitutions align with a four-point pharmacophore for MmpL3 inhibition:

  • Hydrogen bond acceptor (carboxamide oxygen)
  • Hydrogen bond donor (pyrrole N-H)
  • Hydrophobic domain (C4 acyl group)
  • Aromatic π-system (pyridine ring)

Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-13(4-2)17(22)14-11-16(21-12-14)18(23)20-10-8-15-7-5-6-9-19-15/h5-7,9,11-13,21H,3-4,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJGJICEZJKAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of a pyrrole derivative with 2-ethylbutanoyl chloride under basic conditions, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrole derivatives exhibit potential anticancer properties. A study focusing on similar pyrrole compounds demonstrated their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the pyridinyl group may enhance these effects due to its electron-withdrawing nature, which can influence the compound's interaction with biological targets.

Anti-inflammatory Effects

Pyrrole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This application is particularly relevant for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been extensively studied. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial membranes or inhibition of essential microbial enzymes .

Case Studies

Study ReferenceApplicationFindings
Amer et al., 2018AnticancerDemonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potent activity against specific cancer cell lines .
Hilmy et al., 2023Anti-inflammatoryReported that pyrrolo[2,3-b]pyridine derivatives exhibited reduced inflammation markers in animal models, suggesting therapeutic potential for chronic inflammatory diseases .
Various AuthorsAntimicrobialMultiple studies confirmed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Synthesis and Modification

The synthesis of 4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide often involves multi-step reactions starting from readily available precursors. Techniques such as condensation reactions and coupling methods are commonly employed to achieve the desired structural modifications that enhance biological activity.

Mechanism of Action

The mechanism of action of 4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Acyl Group Variations: The 2-ethylbutanoyl group in the target compound provides a branched aliphatic chain, balancing lipophilicity and metabolic stability. In contrast, the butyryl analog (C₄ chain) may exhibit faster clearance due to reduced steric hindrance .
  • N-Substituent Modifications :

    • Replacing the 2-pyridinylethyl group with benzyl () eliminates the pyridine’s hydrogen-bonding capability, which could diminish interactions with polar residues in biological targets .
    • The 4-pyridinylmethyl group in the bromo analog () alters spatial orientation, possibly affecting receptor engagement .
  • Halogen vs. Acyl Substitutions :

    • The bromo-substituted analog () lacks an acyl group, making it more suitable as a synthetic intermediate rather than a bioactive molecule. Its primary utility lies in further functionalization via cross-coupling reactions .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The cyclohexylcarbonyl analog (logP ~3.5 estimated) is more lipophilic than the target compound (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability: The branched 2-ethylbutanoyl group likely confers resistance to esterase-mediated hydrolysis compared to the linear butyryl analog .
  • Synthetic Accessibility : The bromo analog () and benzyl derivative () are synthetically straightforward, as evidenced by their commercial availability .

Biological Activity

The compound 4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H25N3O2
  • Molecular Weight : 279.38 g/mol

The compound features a pyrrole ring substituted with an ethylbutanoyl group and a pyridinyl ethyl side chain, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrrole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that pyrrole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for anticancer activity .

Antimicrobial Activity

Pyrrole-based compounds have also been reported to possess antimicrobial properties. A study highlighted that certain pyrrole derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents.

Neuroprotective Effects

Neuroprotective effects have been attributed to compounds containing pyridine and pyrrole moieties. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Signal Transduction Pathways : The compound may interact with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress, promoting apoptosis in cancer cells.

Research Findings and Case Studies

StudyFindings
Demonstrated apoptosis induction in cancer cell lines via caspase activation.
Showed antimicrobial activity against various bacterial strains.
Reported neuroprotective effects through reduction of oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are recommended synthetic routes for 4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide, and how can purity be validated?

  • Methodology :

  • Step 1 : Base the synthesis on analogous pyrrole-2-carboxamide derivatives. For example, use a coupling reaction between 1H-pyrrole-2-carboxylic acid and 2-(2-pyridinyl)ethylamine, followed by acylation with 2-ethylbutanoyl chloride. Similar procedures are described for sulfonamide-pyrrole derivatives in and , which involve dichloromethane as a solvent and triethylamine as a base .
  • Step 2 : Validate purity via HPLC (≥98% as per standards in and ) and confirm structural integrity using NMR and X-ray crystallography (as in and ).
    • Key Considerations : Monitor reaction conditions (e.g., temperature, inert atmosphere) to avoid side reactions, and use recrystallization for purification ( ).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Follow guidelines in and , which emphasize avoiding inhalation, skin contact, and prolonged storage due to degradation risks .
  • Storage : Store in airtight containers at 2–8°C, away from light. Regularly check for degradation using spectroscopic methods.
    • Emergency Response : For spills, neutralize with sodium bicarbonate ( ) and dispose of waste via certified hazardous disposal services.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound in pharmacological studies?

  • Methodology :

  • Step 1 : Synthesize analogs with modifications to the pyrrole ring, acyl group (2-ethylbutanoyl), or pyridinyl-ethyl side chain. Reference , where SAR studies on pyrrolidine-2-carboxamides identified critical substituents for receptor binding .
  • Step 2 : Test analogs in vitro using assays such as receptor binding (e.g., AT1 receptors in ) or enzyme inhibition (e.g., aldose reductase in ).
  • Step 3 : Correlate activity data with computational models (e.g., molecular docking) to identify key interactions.
    • Data Analysis : Use statistical tools (e.g., multivariate regression) to quantify substituent effects, as demonstrated in for optimization studies .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Step 1 : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, highlights the importance of crystallographic data to confirm conformational stability .
  • Step 2 : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, functional assays for efficacy).
  • Step 3 : Reconcile discrepancies by revisiting compound purity (via HPLC-MS) and stereochemistry (via X-ray or CD spectroscopy).
    • Case Study : In , inconsistent enzyme inhibition results were resolved by verifying the compound’s stability under assay conditions .

Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Methodology :

  • Step 1 : Assess logP and solubility using shake-flask or chromatographic methods. Modify the acyl group (e.g., replace 2-ethylbutanoyl with polar substituents) to improve bioavailability, as seen in for sulfonamide derivatives .
  • Step 2 : Conduct metabolic stability tests in liver microsomes. Introduce steric hindrance (e.g., methyl groups) to reduce CYP450-mediated degradation.
  • Step 3 : Use in silico tools (e.g., PBPK modeling) to predict absorption and distribution.

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing synthetic yield?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst concentration, temperature). used DoE to optimize flow-chemistry reactions, achieving >85% yield .
  • Response Surface Modeling : Identify optimal conditions via central composite design.
    • Validation : Confirm reproducibility across three independent batches.

Q. How can hydrogen-bonding interactions in the crystal structure inform drug design?

  • Methodology :

  • Step 1 : Perform X-ray crystallography (as in and ) to map intermolecular interactions (e.g., N–H⋯O bonds) .
  • Step 2 : Compare with SAR data to identify pharmacophoric features. For example, linked planar pyrrole-carboxylate conformations to anti-inflammatory activity .
  • Step 3 : Use Cambridge Structural Database (CSD) to benchmark against similar bioactive compounds.

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